An In-depth Technical Guide to Desethyl pirimiphos-methyl
An In-depth Technical Guide to Desethyl pirimiphos-methyl
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Desethyl pirimiphos-methyl is a primary metabolite of the broad-spectrum organophosphorus insecticide, pirimiphos-methyl.[1] As a phosphorothioate, pirimiphos-methyl is utilized extensively for pest control in stored agricultural commodities, public health, and horticulture.[2][3] The parent compound, O-[2-(diethylamino)-6-methylpyrimidin-4-yl] O,O-dimethyl phosphorothioate, undergoes metabolic transformation in various biological and environmental systems.[4] One of the key biotransformation routes is the successive loss of the two N-ethyl groups, leading to the formation of Desethyl pirimiphos-methyl.[1]
The presence and toxicological profile of this metabolite are of significant interest in the fields of food safety, environmental science, and toxicology. Regulatory bodies often consider major metabolites when establishing maximum residue limits (MRLs) for pesticides. For instance, temporary tolerances for pirimiphos-methyl have been recommended to include the sum of the parent compound, its oxygen analogue, and N-desethyl-pirimiphos-methyl, expressed as pirimiphos-methyl.[2] This guide provides a comprehensive technical overview of Desethyl pirimiphos-methyl, from its chemical properties and formation to its toxicological implications and analytical detection.
Chemical Identity and Physicochemical Properties
Understanding the fundamental chemical and physical characteristics of Desethyl pirimiphos-methyl is crucial for predicting its environmental fate, designing analytical methods, and assessing its toxicological potential.
IUPAC Name: 4-dimethoxyphosphinothioyloxy-N-ethyl-6-methylpyrimidin-2-amine[5] CAS Number: 67018-59-1[5][6] Molecular Formula: C₉H₁₆N₃O₃PS[5][6] Molecular Weight: 277.28 g/mol [5][6]
Chemical Structure:
(Image Source: PubChem CID 6455414)
A summary of its key computed physicochemical properties is presented below. These parameters are essential for understanding its behavior in biological and environmental systems, such as its potential for bioaccumulation (indicated by XLogP3) and its interaction with biological molecules.
| Property | Value | Source |
| XLogP3 | 3.7 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[5] |
| Rotatable Bond Count | 6 | PubChem[5] |
Formation and Metabolism of Pirimiphos-methyl
Desethyl pirimiphos-methyl is not synthesized for pesticidal use; rather, it is a product of the metabolic breakdown of its parent compound, pirimiphos-methyl. This transformation occurs in mammals, plants, and the environment through enzymatic processes.
Metabolic Pathway
The metabolism of pirimiphos-methyl is characterized by two principal biotransformation pathways:
-
Hydrolysis: Cleavage of the phosphorothioate group (the P-O-C bond) to yield the pyrimidinol metabolite, 2-diethylamino-4-hydroxy-6-methylpyrimidine (designated as R46382).[1][7]
-
N-dealkylation: The sequential removal of the ethyl groups from the diethylamino moiety on the pyrimidine ring.[1]
The formation of Desethyl pirimiphos-methyl is a result of the second pathway, specifically the removal of one ethyl group from the parent molecule. This N-de-ethylation is a common metabolic reaction for xenobiotics, often mediated by cytochrome P450 enzymes in the liver of mammals. In rats and dogs, further de-ethylation can occur, leading to the formation of 2-amino-4-hydroxy-6-methylpyrimidine.[8]
The diagram below illustrates the primary metabolic conversion of pirimiphos-methyl to Desethyl pirimiphos-methyl.
Caption: Metabolic conversion of Pirimiphos-methyl to its desethyl metabolite.
Toxicological Profile and Mechanism of Action
The toxicological assessment of pesticide metabolites is critical for human health risk assessment. While specific toxicity data for Desethyl pirimiphos-methyl is less extensive than for the parent compound, its structural similarity and classification provide significant insights.
GHS Hazard Classification
According to aggregated information from notifications to the ECHA C&L Inventory, Desethyl pirimiphos-methyl has the following GHS hazard classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[5]
-
Skin Irritation (Category 2): Causes skin irritation (H315).[5]
-
Serious Eye Damage (Category 1): Causes serious eye damage (H318).[5]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation (H335).[5]
Mechanism of Action: Cholinesterase Inhibition
Like its parent compound, Desethyl pirimiphos-methyl is an organophosphate. The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[8]
Pirimiphos-methyl itself is a phosphorothionate, which requires metabolic activation to its oxygen analogue (oxon) to become a potent AChE inhibitor.[9] This "desulfuration" reaction, where the sulfur atom is replaced by an oxygen atom, is also typically carried out by cytochrome P450 enzymes. Although not explicitly stated in the search results for the desethyl metabolite, it is highly probable that it also requires conversion to its corresponding oxon form to exert significant AChE inhibition.
The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, causing overstimulation of the nervous system and resulting in the characteristic signs of organophosphate poisoning. While the parent compound, pirimiphos-methyl, has moderate acute toxicity, its primary biochemical effect is consistently noted as cholinesterase inhibition.[2][7] It is reasonable to infer that Desethyl pirimiphos-methyl contributes to the overall cholinesterase-inhibiting potential of pirimiphos-methyl exposure.
Analytical Methodologies for Detection
The detection and quantification of Desethyl pirimiphos-methyl are essential for monitoring pesticide residues in food, water, and environmental samples. Due to its polarity and chemical nature, chromatographic techniques coupled with sensitive detectors are the methods of choice.
General Analytical Workflow
A typical analytical workflow for determining Desethyl pirimiphos-methyl residues involves sample extraction, cleanup, and instrumental analysis. The causality behind this multi-step process is to isolate the analyte from a complex matrix (like food or soil) and remove interfering substances before introducing it to the sensitive analytical instrument.
The diagram below outlines a standard workflow for the analysis of pesticide metabolites.
Caption: General workflow for the analysis of pesticide metabolites from complex matrices.
Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis
This protocol describes a generalized, yet robust, method for the determination of Desethyl pirimiphos-methyl in a food matrix like wheat. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis due to its efficiency and minimal solvent usage.
Objective: To quantify Desethyl pirimiphos-methyl in a wheat sample.
Materials:
-
Homogenized wheat sample
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Desethyl pirimiphos-methyl analytical standard[6]
-
Centrifuge tubes (15 mL and 2 mL)
-
High-speed centrifuge
-
Vortex mixer
-
LC-MS/MS system with an electrospray ionization (ESI) source
Methodology:
Part 1: Sample Extraction (QuEChERS)
-
Weighing: Weigh 10 g of the homogenized wheat sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of water and vortex for 1 minute to ensure the sample is fully hydrated. This step is crucial for efficient extraction from dry matrices.
-
Solvent Addition: Add 10 mL of ACN. The choice of ACN is based on its ability to effectively extract a wide range of pesticides while minimizing the co-extraction of lipids.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex immediately for 1 minute. The salt mixture induces phase separation between the aqueous and organic layers and drives the polar metabolite into the ACN layer.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes. This step provides a clean separation of the ACN supernatant from the solid sample matrix.
Part 2: Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Aliquot Transfer: Transfer a 1 mL aliquot of the upper ACN layer into a 2 mL dSPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
-
Cleanup Mechanism:
-
PSA removes organic acids, sugars, and some fatty acids.
-
C18 removes non-polar interferences like fats and waxes.
-
Magnesium sulfate removes any residual water.
-
-
Vortex & Centrifuge: Vortex the dSPE tube for 30 seconds, then centrifuge at 10,000 rpm for 2 minutes.
Part 3: LC-MS/MS Analysis
-
Final Extract Preparation: Transfer the supernatant to an autosampler vial. The sample is now ready for injection.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes to elute the analyte.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for confident identification and quantification. The selection of these transitions must be optimized by infusing a pure standard of Desethyl pirimiphos-methyl.
-
Self-Validation System: The protocol's integrity is maintained by including quality control samples in every analytical batch. These include a procedural blank (to check for contamination), a matrix blank (to assess interferences), a matrix-matched calibration curve (to correct for matrix effects), and spiked samples at known concentrations (to determine accuracy and precision).
Conclusion
Desethyl pirimiphos-methyl is a scientifically significant metabolite of the insecticide pirimiphos-methyl. Its formation via N-de-ethylation is a key metabolic pathway in biological systems. As an organophosphate, it is presumed to contribute to the overall toxicological burden through the inhibition of acetylcholinesterase, and it is classified as harmful and an irritant. For professionals in regulatory science, environmental monitoring, and food safety, the ability to accurately detect and quantify this metabolite is paramount. The methodologies outlined in this guide, particularly the combination of QuEChERS and LC-MS/MS, provide a robust framework for its analysis, ensuring that risk assessments for the parent insecticide are comprehensive and scientifically sound.
References
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INCHEM. (n.d.). Pirimiphos-methyl (WHO Pesticide Residues Series 4). Retrieved from [Link]
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University of Hertfordshire. (n.d.). Pirimiphos-methyl (Ref: OMS 1424). AERU. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (2004). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES: PIRIMIPHOS-METHYL. Retrieved from [Link]
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World Health Organization. (2008). Pirimiphos-methyl in Drinking-water. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (2003). 4.18 Pirimiphos-methyl (086)(R)**. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Desethyl pirimiphos-methyl. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Pirimiphos-methyl. Retrieved from [Link]
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PubMed. (2012). Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay. Retrieved from [Link]
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RIVM. (2008). Environmental risk limits for pirimiphos-methyl. Retrieved from [Link]
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